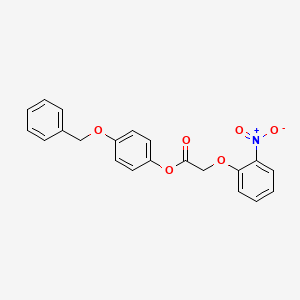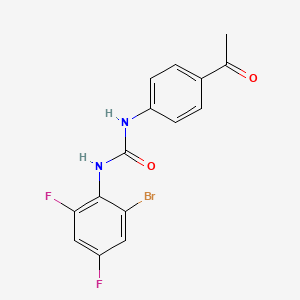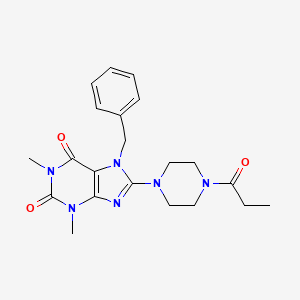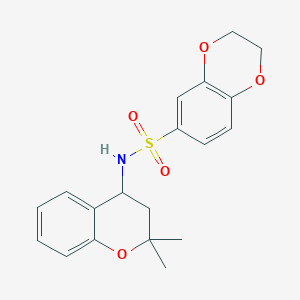![molecular formula C17H19BrN2O4S B4569431 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B4569431.png)
2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide
Vue d'ensemble
Description
2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide is a useful research compound. Its molecular formula is C17H19BrN2O4S and its molecular weight is 427.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.02489 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Potential
Research on bromophenol derivatives, which are structurally related to 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-N-propylbenzamide, from the red alga Rhodomela confervoides, has highlighted the potential anticancer applications of these compounds. Although these specific derivatives were found inactive against several human cancer cell lines and microorganisms, the structural similarity suggests potential for further exploration in anticancer research (Zhao et al., 2004).
Drug Development and Molecular Studies
A study involving sulfonamide-focused libraries, including compounds structurally related to this compound, evaluated these compounds in cell-based antitumor screens. The research identified potent cell cycle inhibitors that progressed to clinical trials, highlighting the importance of such compounds in the development of new anticancer drugs and the understanding of drug-sensitive cellular pathways (Owa et al., 2002).
Photosensitization and Photodynamic Therapy
The synthesis and characterization of new zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups containing Schiff base, have demonstrated significant photophysical and photochemical properties. These properties are crucial for applications in photodynamic therapy, a treatment modality for cancer, where the high singlet oxygen quantum yield of such compounds plays a pivotal role (Pişkin, Canpolat, & Öztürk, 2020).
Polymer Science
In the field of polymer science, novel thermally stable polyimides have been synthesized using diamines with built-in sulfone, ether, and amide structures, closely related to this compound. These developments underscore the compound's relevance in creating advanced materials with desirable thermal and mechanical properties (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).
Crystal Structure Analysis
The crystal structure analysis of compounds structurally similar to this compound has provided insights into their molecular conformation and interactions. Such analyses are fundamental in the design and synthesis of new compounds with specific biological or physical properties (Yasuoka, Kasai, & Kakudo, 1969).
Propriétés
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-3-10-19-17(21)13-6-4-5-7-15(13)20-25(22,23)12-8-9-16(24-2)14(18)11-12/h4-9,11,20H,3,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJKZEDQMGPIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B4569364.png)

![1-(3-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4569377.png)
![4-[3-(1,3-Benzodioxol-5-yl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B4569379.png)
![N-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methyloxolane-2-carboxamide](/img/structure/B4569381.png)
![2-methoxy-4-{[1-(3-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenyl 2-furoate](/img/structure/B4569385.png)


![(Z)-3-(2-methoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4569408.png)
![4-[({5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4569410.png)
![N-{3-[2-(2-METHYLPHENOXY)ACETAMIDO]PHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B4569426.png)


